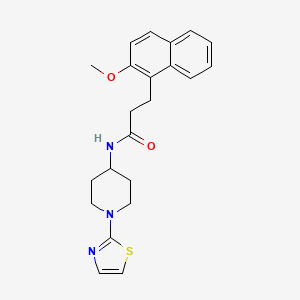

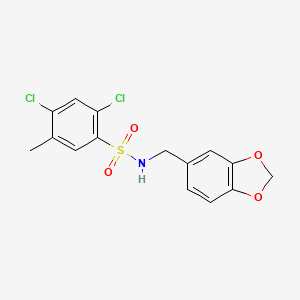

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

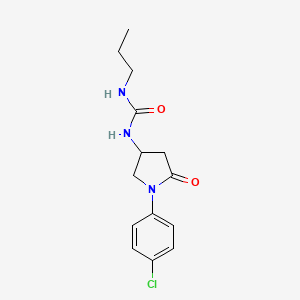

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide, also known as MDL-100,907, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound belongs to a class of drugs known as selective serotonin receptor antagonists, which are known to have a significant impact on the central nervous system.

Aplicaciones Científicas De Investigación

Anticancer Applications

This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antioxidant Activity

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-substituted 3-aryloxy-2-hydroxypropanamines, 2-aminoacetamides, and 2-(hetarylsulfanyl)acetamides . These synthesized compounds were evaluated for their antioxidant activity .

Bioisosteric Applications

The compound has been used in the design of bioisosteric analogues of capsaicinoids . The vanillyl system on the capsaicinoid structure was converted to a benzodioxol group, and the alkyl-lipophilic chain was modified by an aromatic ring . The amide bond was replaced by a sulfonamide bond using bioisosteric concepts .

Synthesis of Aryloxypropanol Derivatives

The compound has been used in the synthesis of 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . These compounds have been synthesized by reacting the amine with aryloxymethyloxiranes .

Synthesis of Aminoacetyl Derivatives

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-aminoacetamides . These compounds have been synthesized by treating the amine with chloroacetyl chloride .

Synthesis of Sulfanylacetyl Derivatives

The compound has been used in the synthesis of N-{[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}-substituted 2-sulfanylacetamide derivatives . These compounds have been synthesized by treating the amine with secondary amines and hetarenethiols .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-9-4-15(12(17)6-11(9)16)23(19,20)18-7-10-2-3-13-14(5-10)22-8-21-13/h2-6,18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRNLKAGOXOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,4-dichloro-5-methylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)

![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)

![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)

![1-Oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride](/img/structure/B2699440.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2699441.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2699445.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2699449.png)